molecular formula C17H19N5O2S B2442139 N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1795358-38-1

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2442139
CAS No.: 1795358-38-1
M. Wt: 357.43
InChI Key: MURSZCNIKJZBBH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1795358-38-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of 357.4 g/mol. Its structure incorporates a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₂S
Molecular Weight357.4 g/mol
CAS Number1795358-38-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant activity against various bacteria and fungi.

In a comparative study, the minimum inhibitory concentration (MIC) of this compound was evaluated against common pathogens. Results indicated that it exhibited moderate to high antimicrobial activity, comparable to established antibiotics such as ciprofloxacin and ketoconazole .

Anti-inflammatory Properties

The compound’s potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in stimulated macrophages. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .

Case Studies

  • Antimicrobial Evaluation : A study published in ResearchGate highlighted the synthesis and antimicrobial evaluation of thiadiazole derivatives. Among them, compounds structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The study suggested that the compound could be further developed as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-16(25-20-18-11)17(23)22(9-12-5-4-8-24-12)10-14-13-6-3-7-15(13)21(2)19-14/h4-5,8H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURSZCNIKJZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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